molecular formula C50H73NNaO10P B6595736 sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-bis[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propoxy]-oxidophosphoryl]oxypropanoate CAS No. 474943-19-6

sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-bis[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propoxy]-oxidophosphoryl]oxypropanoate

Cat. No.: B6595736
CAS No.: 474943-19-6
M. Wt: 902.1 g/mol
InChI Key: PRXSBBKPUZKCDC-CHKVJERNSA-M
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Description

Sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-bis[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propoxy]-oxidophosphoryl]oxypropanoate is a complex organic compound that belongs to the class of phosphatidylserines. These compounds are integral components of cell membranes and play crucial roles in cellular functions. The compound is characterized by its intricate structure, which includes multiple double bonds and ester linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-bis[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propoxy]-oxidophosphoryl]oxypropanoate typically involves the esterification of docosahexaenoic acid and palmitic acid with glycerol, followed by phosphorylation and subsequent reaction with serine. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification and phosphorylation processes. The use of bioreactors and continuous flow systems helps in maintaining the efficiency and yield of the production process. The raw materials, such as fish oils and vegetable oils, are sourced and processed to extract the necessary fatty acids .

Chemical Reactions Analysis

Types of Reactions

Sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-bis[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propoxy]-oxidophosphoryl]oxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, hydrolyzing agents such as hydrochloric acid or sodium hydroxide, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, with temperature and pH being critical factors .

Major Products

The major products formed from these reactions include free fatty acids, glycerol, and various phosphorylated derivatives. These products have significant biological and industrial relevance .

Scientific Research Applications

Sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-bis[[(4Z,7Z,10Z,13Z,16,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propoxy]-oxidophosphoryl]oxypropanoate has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The docosahexaenoic acid moiety is known to interact with various membrane proteins, modulating their function. Additionally, the phosphoryl group can participate in signaling cascades, affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-bis[[(4Z,7Z,10Z,13Z,16,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propoxy]-oxidophosphoryl]oxypropanoate is unique due to its specific combination of docosahexaenoic acid and palmitic acid, which imparts distinct biophysical properties to cell membranes. Its role in neuroprotection and cellular signaling further distinguishes it from other phospholipids .

Properties

IUPAC Name

sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-bis[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propoxy]-oxidophosphoryl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H74NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-48(52)58-43-46(44-59-62(56,57)60-45-47(51)50(54)55)61-49(53)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h5-8,11-14,17-20,23-26,29-32,35-38,46-47H,3-4,9-10,15-16,21-22,27-28,33-34,39-45,51H2,1-2H3,(H,54,55)(H,56,57);/q;+1/p-1/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-,37-35-,38-36-;/t46-,47+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXSBBKPUZKCDC-CHKVJERNSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H73NNaO10P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677094
Record name Sodium (2S,8R,14Z,17Z,20Z,23Z,26Z,29Z)-2-azaniumyl-8-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphadotriaconta-14,17,20,23,26,29-hexaen-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

902.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474943-19-6
Record name Sodium (2S,8R,14Z,17Z,20Z,23Z,26Z,29Z)-2-azaniumyl-8-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphadotriaconta-14,17,20,23,26,29-hexaen-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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